molecular formula C22H15F3N2O4S2 B4055958 8-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

8-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

Cat. No.: B4055958
M. Wt: 492.5 g/mol
InChI Key: JUXVXGKFMYXHOU-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a dithia-diaza core with a fused bicyclic system. The structure includes a 4-methoxyphenyl group at position 8 and a 3-(trifluoromethyl)phenyl substituent at position 11. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic and steric properties.

Properties

IUPAC Name

8-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O4S2/c1-31-13-7-5-10(6-8-13)14-15-17(32-18-16(14)33-21(30)26-18)20(29)27(19(15)28)12-4-2-3-11(9-12)22(23,24)25/h2-9,14-15,17H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXVXGKFMYXHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)SC5=C2SC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to synthesize existing research findings regarding its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C27H23F3N2O2
  • Molecular Weight : 464.49 g/mol
  • InChI Key : IQKSWEVXAVPPOE-UHFFFAOYSA-N

Physical Properties

PropertyValue
Melting PointNot specified
SolubilityNot specified
Log PNot specified

Research indicates that this compound may exhibit various biological activities due to its unique structural features, particularly the presence of the trifluoromethyl and methoxyphenyl groups. These functional groups are known to influence the compound's interaction with biological targets.

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
  • Anticancer Properties : Some studies have indicated potential anticancer effects, particularly through the inhibition of specific cancer cell lines. The exact mechanism remains under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the compound's efficacy against various cancer cell lines, including breast and colon cancer. The results showed a significant reduction in cell viability at certain concentrations, suggesting a dose-dependent response.
  • Antioxidant Study : Another research effort focused on the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that the compound effectively scavenged free radicals, highlighting its potential as a protective agent against oxidative damage.

In Vitro Studies

  • Cell Lines Used : MCF-7 (breast cancer), HT-29 (colon cancer)
  • Results : IC50 values demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM.

Comparison with Similar Compounds

Research Implications and Gaps

  • The target compound’s trifluoromethyl and dithia-diaza core may improve pharmacokinetics over analogues lacking these groups.
  • Unanswered Questions :
    • Direct biological data (e.g., IC₅₀, toxicity) for the target compound.
    • Comparative crystallographic studies to assess ring strain and conformational flexibility.
    • Impact of sulfur vs. oxygen in tricyclic systems on redox reactivity (e.g., thiol-disulfide exchange).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Reactant of Route 2
Reactant of Route 2
8-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

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